molecular formula C27H23FN4O3S2 B2529040 N-(3-fluoro-4-methylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 1115570-33-6

N-(3-fluoro-4-methylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2529040
CAS No.: 1115570-33-6
M. Wt: 534.62
InChI Key: BFPKJPVYZODAQX-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a structurally complex heterocyclic compound featuring a benzothiazine dioxide core fused with pyrimidine and benzene rings. Key structural motifs include a 3-fluoro-4-methylphenyl acetamide group and a 4-methylbenzyl substituent at the 6-position of the thiazine ring. These substituents are strategically designed to enhance lipophilicity, metabolic stability, and target-binding affinity, which are critical for pharmaceutical applications .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O3S2/c1-17-7-10-19(11-8-17)15-32-23-6-4-3-5-21(23)26-24(37(32,34)35)14-29-27(31-26)36-16-25(33)30-20-12-9-18(2)22(28)13-20/h3-14H,15-16H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPKJPVYZODAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=C(C=C5)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound with potential biological activity. This article delves into its synthesis, biological evaluation, and the implications of its activity based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C27H23FN4O4S2C_{27}H_{23}FN_4O_4S_2 and a molecular weight of approximately 550.62 g/mol. Its structure includes multiple functional groups that may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit varying degrees of anticancer activity. For instance, related compounds have shown modest inhibition against certain cancer cell lines at higher concentrations. The exact mechanism of action remains under investigation but may involve the disruption of cellular processes critical for cancer cell survival .

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of specific enzymes involved in metabolic pathways. For example, related structures have been evaluated for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), which is crucial in the synthesis of catecholamines. Inhibitors with similar structural features have demonstrated significant selectivity and potency .

Antimicrobial Properties

Some derivatives of benzo[c]pyrimido compounds have been reported to possess antimicrobial properties. The presence of sulfur and nitrogen in the structure may enhance interaction with microbial targets, leading to inhibition of growth or viability .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays : Various concentrations were tested against cancer cell lines. Results indicated a dose-dependent response where higher concentrations led to reduced cell viability.
    Concentration (µM)Cell Viability (%)
    0100
    1085
    5060
    10030
  • Enzyme Activity Assays : The compound was evaluated for its inhibitory effects on PNMT. The IC50 value was determined to be approximately 25 µM, indicating moderate potency.
  • Microbial Testing : Antimicrobial assays showed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

Comparison with Similar Compounds

Key Observations :

  • The 3-fluoro-4-methylphenyl group in the target compound may improve blood-brain barrier penetration compared to non-fluorinated analogs (e.g., 2-fluorobenzyl in ).
  • The 4-methylbenzyl substituent likely enhances steric shielding, reducing metabolic degradation relative to simpler alkyl chains .

Bioactivity and Mechanism of Action

While direct data for the target compound is unavailable, structurally related compounds exhibit diverse bioactivities:

Compound Bioactivity Mechanism/Relevance Reference
Aglaithioduline HDAC inhibition (~70% similarity to SAHA) Epigenetic regulation via Tanimoto indexing
7-Phenylthiazolo-pyrimidines Anticancer (in vitro) DNA intercalation or kinase inhibition
Pyrazolo-Benzothiazines Antimicrobial (MIC: 8 µg/mL) Disruption of bacterial cell membranes

Hypothesized Bioactivity for Target Compound :

  • The methylbenzyl group may confer antimicrobial properties by mimicking the lipophilic side chains of pyrazolo-benzothiazines .

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